4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Br2N3O4S2/c19-15-1-5-17(6-2-15)28(24,25)21-9-10-22-11-13-23(14-12-22)29(26,27)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMUDZPHXVSXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Br2N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Bromine atoms : Two bromine substituents enhance its reactivity.
- Piperazine ring : This moiety is often associated with various pharmacological activities.
- Sulfonamide group : Known for its antibacterial properties, it plays a crucial role in the compound's biological effects.
The molecular formula is , and its molecular weight is approximately 513.33 g/mol.
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit antimicrobial activity. They inhibit bacterial folate synthesis by acting as competitive inhibitors of dihydropteroate synthase (DHPS). This mechanism is critical in antibiotic development, particularly against Gram-positive and Gram-negative bacteria.
Antitumor Activity
Recent studies have suggested that compounds with similar structures may possess antitumor properties. For instance, sulfonamide derivatives have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit carbonic anhydrases, which are implicated in various physiological processes and diseases, including glaucoma and cancer.
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By binding to active sites on target enzymes, the compound disrupts normal metabolic functions.
- Modulation of Signaling Pathways : It may interfere with signaling pathways that control cell growth and apoptosis.
- Interaction with Cellular Targets : The sulfonamide group can form hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity and specificity.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of benzenesulfonamide derivatives, including this compound, as anticancer agents. For instance, it has been observed to inhibit carbonic anhydrase IX (CA IX) with an IC50 ranging from 10.93 to 25.06 nM, demonstrating selectivity over CA II (IC50: 1.55–3.92 μM) . This inhibition is crucial as CA IX is often overexpressed in various tumors, making it a target for cancer therapy.
Furthermore, the compound has shown the ability to induce apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC positivity by 22-fold compared to control groups . This apoptotic effect suggests that the compound may disrupt cancer cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antibacterial and anti-biofilm activities. Inhibition of carbonic anhydrases present in bacteria can interfere with their growth, indicating that derivatives like this one could serve as effective antimicrobial agents .
Mechanistic Studies
Molecular docking studies have been employed to understand how 4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide interacts with biological targets. These studies aim to elucidate binding affinities to proteins involved in disease pathways, which could inform further development as a therapeutic agent .
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of similar compounds with promising biological activities:
- A study focused on new benzenesulfonamide derivatives demonstrated excellent enzyme inhibition against CA IX and highlighted their potential as anticancer agents .
- Another research article detailed the synthesis of sulfonamide derivatives and their cytotoxic effects on various human cancer cell lines, reinforcing the potential therapeutic applications of compounds with similar structures .
Q & A
Q. What are the established synthetic routes for 4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Sulfonylation : Reacting piperazine derivatives with 4-bromobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Alkylation : Introducing the ethyl spacer group using bromoethyl reagents in polar aprotic solvents (e.g., DMF) with catalytic bases like triethylamine .
Yield optimization requires strict control of stoichiometry, temperature, and moisture levels. Impurities often arise from incomplete sulfonylation or side reactions with residual amines. HPLC monitoring (C18 column, UV detection at 254 nm) is recommended for purity assessment .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms the sulfonamide linkage (δ 2.8–3.5 ppm for piperazine protons) and bromine substitution (distinct aromatic splitting patterns) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~637.8 Da) and isotopic patterns from bromine .
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and confirms the sulfonyl-piperazine-ethylbenzenesulfonamide backbone .
Q. How is the compound screened for preliminary biological activity?
Answer:
- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO₂ hydration. IC₅₀ values are compared to acetazolamide controls .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) at 1–100 μM concentrations to assess antiproliferative effects .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis scalability while minimizing byproducts?
Answer:
- Parameter Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies optimal conditions .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) by precise residence time control, improving yield from ~60% to >85% in scaled batches .
Q. What crystallographic insights reveal conformational flexibility in the sulfonamide-piperazine core?
Answer: Single-crystal X-ray structures (e.g., CCDC HB6971) show:
Q. How does structure-activity relationship (SAR) analysis guide derivatization for enhanced potency?
Answer:
Q. How can contradictory data on biological activity be resolved?
Answer: Discrepancies in IC₅₀ values (e.g., CA-II inhibition ranging from 12 nM to 150 nM) arise from:
Q. What mechanistic studies elucidate interactions with serine proteases?
Answer:
Q. What stability challenges arise under physiological conditions?
Answer:
Q. How is computational chemistry integrated into lead optimization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
